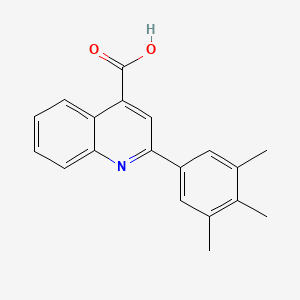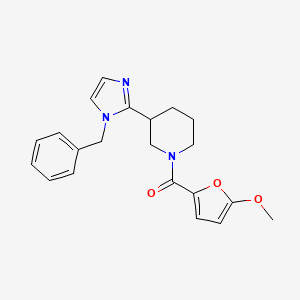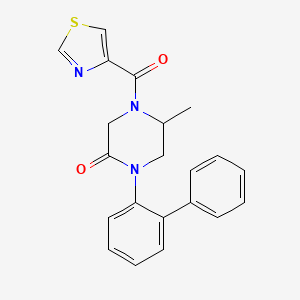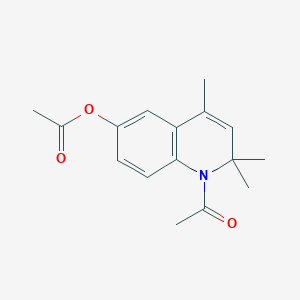
2-(3,4,5-trimethylphenyl)-4-quinolinecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This would involve a detailed description of how the compound can be synthesized from readily available starting materials. It would include the reaction conditions, such as temperature and solvent, and the yield of the product .Molecular Structure Analysis
This would involve techniques such as X-ray crystallography or NMR spectroscopy to determine the 3D structure of the compound .Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, with details on the reaction conditions and the products formed .Physical And Chemical Properties Analysis
This would include properties such as melting point, boiling point, solubility in various solvents, and stability under various conditions .Applications De Recherche Scientifique
Divergent Synthesis Approaches in Chemistry :
- A study by Sakai et al. (2008) demonstrated the use of 2-ethynylaniline derivatives in the synthesis of polysubstituted indoles and quinolines, a process that involves intramolecular cyclization and intermolecular dimerization. This research highlights the role of quinoline derivatives in complex chemical synthesis processes (Sakai et al., 2008).
Application in Drug Synthesis and Anticancer Research :
- Bhatt et al. (2015) synthesized amino and fluoro-substituted quinoline-4-carboxylic acid derivatives, demonstrating their potential as anticancer agents. These compounds showed significant activity against various carcinoma cell lines, highlighting the medical relevance of quinoline derivatives (Bhatt et al., 2015).
Innovations in Microwave-Assisted Organic Synthesis :
- Bobál et al. (2011) developed a microwave-assisted method for synthesizing substituted anilides of quinoline-2-carboxylic acid. This approach emphasizes the efficiency of microwave irradiation in organic synthesis, with quinoline derivatives playing a central role (Bobál et al., 2011).
Role in DNA Adduct Formation and Carcinogenesis :
- Schut and Snyderwine (1999) discussed the formation of DNA adducts by heterocyclic amines, including quinoline derivatives. This research has implications for understanding mutagenesis and carcinogenesis, highlighting the biological interactions of quinoline compounds (Schut & Snyderwine, 1999).
Photophysical Properties Study :
- Padalkar and Sekar (2014) investigated the photophysical behaviors of azole-quinoline-based fluorophores. This research contributes to the understanding of how quinoline derivatives behave under different conditions, which is important for their application in optical and electronic devices (Padalkar & Sekar, 2014).
Green Corrosion Inhibitors :
- Singh et al. (2016) explored the use of quinoline derivatives as corrosion inhibitors for mild steel in acidic media. This highlights the application of quinoline compounds in industrial settings for protecting metals against corrosion (Singh et al., 2016).
Catalysis and Polymerization :
- Baek et al. (2003) discussed the use of diphenylquinoxaline-containing compounds in the free-radical-induced polymerization of bismaleimide. This study demonstrates the role of quinoline derivatives in polymer science and material engineering (Baek et al., 2003).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-(3,4,5-trimethylphenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c1-11-8-14(9-12(2)13(11)3)18-10-16(19(21)22)15-6-4-5-7-17(15)20-18/h4-10H,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWZFYDVHBPKLEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)C)C2=NC3=CC=CC=C3C(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4,5-Trimethylphenyl)quinoline-4-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(3-ethyl-1,2,4-oxadiazol-5-yl)-1-[2-(4-morpholinyl)ethyl]-2-piperidinone](/img/structure/B5566247.png)

![1-[(5-chloro-2-thienyl)methyl]-8-(6-methyl-3-pyridazinyl)-1,8-diazaspiro[4.5]decane](/img/structure/B5566274.png)
![4-[(2S)-2-amino-2-(1-butyl-3-cyclopentyl-1H-1,2,4-triazol-5-yl)ethyl]phenol](/img/structure/B5566281.png)
![ethyl 3-ethyl-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5566289.png)

![N'-[4-(diethylamino)benzylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B5566303.png)
![3-[2-(dimethylamino)ethyl]-8-[4-(methylthio)benzoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5566305.png)
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-4-(4-morpholinylmethyl)benzohydrazide](/img/structure/B5566308.png)
![N'-{[5-(4-bromophenyl)-2-furyl]methylene}-1-hydroxy-2-naphthohydrazide](/img/structure/B5566309.png)



